2-(2-Thienyl)-N'-(2-(trifluoromethyl)benzylidene)acetohydrazide
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Overview
Description
2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide is an organic compound that features a thienyl group and a trifluoromethylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide typically involves the condensation of 2-(2-thienyl)acetohydrazide with 2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Thenoyltrifluoroacetone: Another compound featuring a thienyl group and a trifluoromethyl group.
2-(Hydroxymethyl)thiophene: Contains a thienyl group but lacks the trifluoromethylbenzylidene moiety.
Uniqueness
2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide is unique due to the presence of both the thienyl and trifluoromethylbenzylidene groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C14H11F3N2OS |
---|---|
Molecular Weight |
312.31 g/mol |
IUPAC Name |
2-thiophen-2-yl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)12-6-2-1-4-10(12)9-18-19-13(20)8-11-5-3-7-21-11/h1-7,9H,8H2,(H,19,20)/b18-9+ |
InChI Key |
WLMOEKBPJGSADT-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=CS2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)C(F)(F)F |
Origin of Product |
United States |
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